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4-(Propane-2-sulfonyl)-benzylamine

Cat. No.: B13486269
M. Wt: 213.30 g/mol
InChI Key: YUJMSYNGTGYQBB-UHFFFAOYSA-N
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Description

Significance of Benzylamine (B48309) Scaffolds in Modern Organic Synthesis and Materials Science

The benzylamine motif, characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom, is a fundamental building block in organic chemistry. chemicalbook.comsinocurechem.com Its presence is widespread in pharmaceuticals, agrochemicals, and functional materials. chemicalbook.comchemicalbook.com In organic synthesis, benzylamines serve as versatile intermediates and are key components in the construction of more complex molecular frameworks. sinocurechem.comnih.gov They participate in a plethora of chemical transformations, including N-alkylation, acylation, and various coupling reactions, making them highly valuable for creating diverse chemical libraries. chemicalbook.com

The utility of the benzylamine scaffold extends into materials science, where its derivatives are employed in the development of corrosion inhibitors, synthetic textiles, and as components in the synthesis of polymers and dyes. chemicalbook.comchemicalbook.com The ability of the benzylamine nitrogen to be protonated or to coordinate with metal ions also imparts interesting properties for applications in catalysis and supramolecular chemistry. rsc.org

The Role of Sulfonyl Groups in Modulating Chemical Reactivity and Molecular Architecture

The sulfonyl group (-SO₂-), consisting of a sulfur atom double-bonded to two oxygen atoms, is a powerful electron-withdrawing group that significantly influences the properties of a molecule. beilstein-journals.org Its inclusion in a molecular structure can dramatically alter chemical reactivity, solubility, and intermolecular interactions. beilstein-journals.org The strong electron-withdrawing nature of the sulfonyl group can activate or deactivate adjacent parts of a molecule towards certain reactions, providing a tool for chemists to direct synthetic outcomes.

In medicinal chemistry, the sulfonyl group is a common feature in a multitude of therapeutic agents. Its ability to act as a hydrogen bond acceptor allows for strong and specific interactions with biological targets. nih.gov Furthermore, the rigidity and defined geometry of the sulfonyl group can help to lock a molecule into a specific conformation, which is often crucial for biological activity.

Contextualization of 4-(Propane-2-sulfonyl)-benzylamine within Contemporary Chemical Studies

The specific compound, this compound, combines the benzylamine scaffold with an isopropylsulfonyl group at the para-position of the benzene ring. While direct research on this exact molecule is notably scarce, its constituent parts place it firmly within the context of contemporary chemical research. Recent studies have focused on the synthesis of sulfonyl-substituted benzylamines and related sulfonamides due to their potential biological activities. nih.govacs.orgacs.org

For instance, methods for the direct C-H sulfonylation of benzylamines have been developed, showcasing the feasibility of introducing sulfonyl groups onto the benzylamine core. nih.govacs.orgchemrxiv.org These reactions often employ transition metal catalysts to achieve regioselective functionalization. The synthesis of libraries of benzylamine-derived sulfonamides has also been a focus, particularly in the search for new drug candidates. nih.gov The isopropylsulfonyl group, in particular, has been incorporated into various molecular designs, including those targeting focal adhesion kinase (FAK) inhibitors for potential cancer treatment. nih.gov

The table below summarizes some recent synthetic approaches towards sulfonylated benzylamine derivatives, highlighting the types of catalysts and reaction conditions employed.

Reaction TypeCatalystSulfonyl SourceKey Features
C-H SulfonylationCopper(II) acetateSodium sulfinatesUtilizes a transient directing group for C(sp²)-H functionalization. nih.govacs.org
C-H SulfonylationPalladium(II) acetateSodium sulfinatesAchieves direct ortho-sulfonylation of picolinamide-protected benzylamines. acs.org
Electrophilic AminationHypervalent Iodine ReagentsSulfenate saltsForms sulfonamides from benzylamine derivatives. beilstein-journals.org

Research Gaps and Objectives in the Study of Sulfonyl-Substituted Benzylamines

Despite the clear importance of both the benzylamine scaffold and the sulfonyl functional group, the specific molecule this compound remains largely unexplored in the scientific literature. This represents a significant research gap. There is a lack of published data on its synthesis, physical and chemical properties, and potential applications.

Future research objectives should therefore focus on:

Development of a reliable and efficient synthetic route to this compound. This could involve the adaptation of existing sulfonylation methods or the development of a novel synthetic strategy.

Thorough characterization of the compound, including its spectroscopic data (NMR, IR, Mass Spectrometry) and physical properties (melting point, solubility).

Investigation of its chemical reactivity , exploring how the interplay between the aminomethyl group and the isopropylsulfonyl group influences its behavior in various chemical transformations.

Exploration of its potential applications , particularly in medicinal chemistry and materials science. Given the biological activity of related compounds, screening for various pharmacological activities would be a logical starting point.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2S B13486269 4-(Propane-2-sulfonyl)-benzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

(4-propan-2-ylsulfonylphenyl)methanamine

InChI

InChI=1S/C10H15NO2S/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3

InChI Key

YUJMSYNGTGYQBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CN

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4 Propane 2 Sulfonyl Benzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts for 4-(propane-2-sulfonyl)-benzylamine are based on the additive effects of the constituent functional groups.

The ¹H NMR spectrum is expected to show distinct signals for the isopropyl group (a septet for the CH proton and a doublet for the two CH₃ groups), the benzylic CH₂ protons (a singlet), and the aromatic protons. The para-substitution pattern of the benzene (B151609) ring will result in two distinct doublets (an AA'BB' system). The NH₂ protons would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum will display signals corresponding to the isopropyl carbons, the benzylic carbon, and the four distinct carbons of the aromatic ring. The carbon attached to the sulfonyl group will be the most downfield among the aromatic signals, aside from the quaternary carbon bearing the benzylamine (B48309) group.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure. nih.govnist.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. chemicalbook.comambeed.comdocbrown.info Key correlations would be observed between the isopropyl CH proton and the methyl protons. It would also confirm the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. chemicalbook.comambeed.comdocbrown.info It would definitively link the proton signals for the isopropyl groups, the benzylic methylene (B1212753), and the aromatic CHs to their corresponding carbon signals. The NH₂ protons would not show a correlation in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. ambeed.comdocbrown.info Expected long-range correlations include:

From the benzylic (CH₂) protons to the aromatic quaternary carbon (C1) and the adjacent aromatic carbons (C2/C6).

From the isopropyl (CH) proton to the aromatic carbon bearing the sulfonyl group (C4).

From the aromatic protons H3/H5 to the sulfonyl-bearing carbon (C4) and the benzylic-substituted carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide insights into the preferred conformation, for instance, by showing correlations between the isopropyl protons and the aromatic protons on the same side of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Name Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations
Isopropyl CH₃ ~ 1.25 (d) ~ 16.0 COSY: with Isopropyl CHHSQC: with Isopropyl CH₃ Carbon
Isopropyl CH ~ 3.15 (sept) ~ 55.0 COSY: with Isopropyl CH₃HSQC: with Isopropyl CH CarbonHMBC: with C4 (Aromatic)
Benzylic CH₂ ~ 3.90 (s) ~ 45.0 HSQC: with Benzylic CH₂ CarbonHMBC: with C1, C2/C6 (Aromatic)
Amine NH₂ ~ 1.70 (br s) - No HSQC correlation
Aromatic H2/H6 ~ 7.50 (d) ~ 128.0 COSY: with H3/H5HSQC: with C2/C6HMBC: with C4, C1
Aromatic H3/H5 ~ 7.85 (d) ~ 129.0 COSY: with H2/H6HSQC: with C3/C5HMBC: with C1, C4
Aromatic C1 - ~ 145.0 HMBC: from H2/H6, Benzylic CH₂

| Aromatic C4 | - | ~ 138.0 | HMBC: from H3/H5, Isopropyl CH |

d = doublet, sept = septet, s = singlet, br s = broad singlet. Chemical shifts are estimates and can vary with solvent and concentration.

Dynamic NMR Studies for Rotational Barriers and Molecular Fluxionality

The structure of this compound features several single bonds around which rotation can be hindered, potentially leading to dynamic behavior observable by NMR. Specifically, rotation around the C(aryl)-S bond and the S-C(isopropyl) bond could be restricted.

Dynamic NMR (DNMR) experiments, which involve recording spectra at various temperatures, could be employed to study this fluxionality. scirp.org If the rotational barrier is sufficiently high, separate signals for non-equivalent atoms (e.g., the two methyl groups of the isopropyl moiety or the two oxygen atoms of the sulfone) might be observed at low temperatures. As the temperature is increased, these signals would broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. The free energy of activation (ΔG‡) for the rotational process can be calculated from the coalescence temperature and the chemical shift difference between the signals at low temperature. While specific studies on this molecule are unavailable, related sulfonamides have shown rotational barriers that are within the range detectable by DNMR. biosynth.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₀H₁₅NO₂S), the expected exact mass for the protonated molecule, [M+H]⁺, would be calculated and compared to the experimental value to confirm the elemental composition.

Molecular Formula: C₁₀H₁₅NO₂S

Monoisotopic Mass: 213.0823 g/mol

Predicted [M+H]⁺: 214.0896 m/z

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted:

Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable benzyl (B1604629) cation or a related fragment. In this case, cleavage would likely result in the loss of the aminomethyl group or the formation of the 4-(propane-2-sulfonyl)benzyl cation. The base peak in the spectrum of benzylamine itself is often the C₆H₅CH₂⁺ fragment. nist.gov

Loss of Isopropyl Group: Cleavage of the S-C(isopropyl) bond would lead to a fragment corresponding to the loss of a propyl radical (•C₃H₇), resulting in an ion at m/z 170.

Cleavage of the Sulfonyl Group: Fragmentation can occur on either side of the SO₂ group. Loss of SO₂ would result in an ion at m/z 149.

Formation of Tropylium (B1234903) Ion: A common rearrangement in benzyl compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound

Predicted m/z Proposed Fragment Ion Formula Notes
214 [M+H]⁺ [C₁₀H₁₆NO₂S]⁺ Protonated molecular ion
197 [M - NH₃ + H]⁺ [C₁₀H₁₄O₂S]⁺ Loss of ammonia (B1221849)
170 [M - C₃H₇]⁺ [C₇H₈NO₂S]⁺ Loss of isopropyl radical
106 [C₇H₈N]⁺ [C₇H₈N]⁺ Fragment from benzylic cleavage

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

The IR spectrum of this compound is predicted to show characteristic absorption bands for the amine, sulfone, and aromatic components.

N-H Vibrations: The primary amine (-NH₂) group will exhibit two characteristic stretching bands in the region of 3400-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching. researchgate.netresearchgate.net An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.

S=O Vibrations: The sulfone group (SO₂) will show two strong, characteristic stretching bands: an asymmetric stretch typically around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the isopropyl and methylene groups will be observed just below 3000 cm⁻¹.

Aromatic C=C Vibrations: Benzene ring skeletal vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

C-N and C-S Vibrations: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range, while the C-S stretch will appear at lower wavenumbers (800-600 cm⁻¹).

Raman spectroscopy would complement the IR data. Non-polar bonds, such as the C-S and the aromatic ring C-C bonds, often produce strong Raman signals, whereas the polar S=O and N-H bonds that are strong in the IR spectrum may be weaker in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected IR Intensity
N-H Stretch Primary Amine 3400 - 3300 (two bands) Medium
C-H Stretch (Aromatic) Benzene Ring 3100 - 3000 Medium-Weak
C-H Stretch (Aliphatic) Isopropyl, Methylene 2980 - 2850 Medium-Strong
N-H Bend Primary Amine 1650 - 1580 Medium
C=C Stretch Aromatic Ring 1600 - 1450 Medium-Weak
S=O Asymmetric Stretch Sulfone 1350 - 1300 Strong
S=O Symmetric Stretch Sulfone 1160 - 1120 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

In the case of this compound, the principal chromophore is the benzene ring. The electronic transitions are primarily of the π → π* type, associated with the delocalized pi-electron system of the aromatic ring. The basic benzylamine structure exhibits absorption maxima (λmax) at approximately 206 nm and 256 nm. sielc.comnist.gov The presence of substituents on the benzene ring can modify the absorption characteristics. The sulfonyl group (-SO₂-) attached to the ring at the para-position acts as an auxochrome. While not a chromophore itself, its electron-withdrawing nature can influence the energy of the electronic transitions of the benzene ring, potentially causing shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity.

The spectrum is typically recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and measuring its absorbance across a range of wavelengths. The resulting spectrum provides a fingerprint that can be used for qualitative identification and quantitative analysis.

Table 1: Expected UV-Vis Spectroscopic Data for this compound

ParameterExpected Value/CharacteristicSource
Primary ChromophoreBenzene Ring sielc.com
Electronic Transition Typeπ → π* sielc.com
Approximate λmax 1~206 nm (Shifted) sielc.comnist.gov
Approximate λmax 2~256 nm (Shifted) sielc.comnist.gov
SolventUV-transparent (e.g., Ethanol, Acetonitrile) spectrochem.in

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction (XRD) is a powerful, non-destructive technique for characterizing the solid-state structure of crystalline materials. It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, including molecular geometry, conformational preferences, and intermolecular interactions like hydrogen bonding. nih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Preferences

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. rigaku.com This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice.

Analysis of this diffraction pattern allows for the calculation of the electron density map of the asymmetric unit of the crystal, from which the exact positions of all atoms can be determined. This yields a wealth of structural information:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformational Preferences: The preferred spatial orientation of the molecule's flexible parts, such as the rotation around the C-S and C-N bonds.

Crystal Packing: How individual molecules are arranged in the crystal lattice, revealing intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the crystal structure. researchgate.net

Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry (R/S configuration) without ambiguity. mdpi.comresearchgate.net

While specific single-crystal data for this compound is not publicly available, analysis of related structures like 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide demonstrates that such studies reveal key N-H···anion hydrogen bonds that dictate the crystal packing. nih.gov For this compound, one would expect to characterize N-H···O hydrogen bonds involving the amino group and the sulfonyl oxygen atoms, which would likely be a dominant feature of its crystal packing.

Table 2: Illustrative Crystallographic Data Obtainable from SC-XRD

ParameterExample Data TypeDescription
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry elements within the crystal.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions and angles of the smallest repeating unit of the lattice.
Z4The number of molecules per unit cell.
Key Bond LengthsC-S, S=O, C-N (Å)Precise measurements of the distances between bonded atoms.
Key Bond AnglesC-S-O, C-C-N (°)Precise measurements of the angles between three connected atoms.
Hydrogen BondsN-H···O distance (Å) and angle (°)Geometric details of intermolecular hydrogen bonding interactions.

Powder X-ray Diffraction for Polymorphism and Solid-State Forms

Powder X-ray diffraction (PXRD) is a fundamental and rapid technique used to characterize the crystalline nature of a bulk solid sample. units.it Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered (polycrystalline) sample. The powder contains thousands of tiny crystallites in random orientations. When exposed to an X-ray beam, every possible diffraction plane in the crystal lattice will be in the correct orientation to diffract the X-rays at some point, resulting in a characteristic diffraction pattern.

The primary applications of PXRD in the study of a compound like this compound include:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. units.it It can be used to confirm the identity of a synthesized batch against a known standard.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound that have distinct physical properties. Each polymorph will produce a unique PXRD pattern due to differences in its crystal lattice. nih.gov Therefore, PXRD is the principal tool for identifying and distinguishing between different polymorphic forms. units.it

Determination of Crystallinity: PXRD can be used to assess the degree of crystallinity of a sample, distinguishing between crystalline material (which produces sharp diffraction peaks) and amorphous material (which produces a broad halo).

For example, studies on other sulfonamides have successfully used PXRD to solve crystal structures from powder data and to identify different packing arrangements governed by hydrogen bonds. nih.gov If this compound were to exist in multiple polymorphic forms, PXRD would be essential for their characterization.

Table 3: Hypothetical PXRD Peak Data for Two Polymorphs of this compound

Form A: Diffraction Angle (2θ)Form B: Diffraction Angle (2θ)
8.5°9.1°
12.3°12.8°
15.8°16.2°
19.1°20.5°
21.7°22.4°
25.0°26.3°

Computational and Theoretical Chemistry Investigations of 4 Propane 2 Sulfonyl Benzylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable structure and a wide range of electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, representing its most stable three-dimensional structure. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

For 4-(Propane-2-sulfonyl)-benzylamine, geometry optimization would likely be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or higher, which has been shown to provide reliable results for similar organic molecules. The optimization process confirms that the resulting structure is a true energy minimum by ensuring there are no imaginary vibrational frequencies. The resulting optimized geometry provides the foundation for all other computational property calculations.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table presents expected values based on computational studies of similar sulfonamide-containing molecules. The exact values would require a specific DFT calculation for the title compound.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
S-O (sulfonyl)~ 1.44 Å
S-C (aromatic)~ 1.77 Å
S-C (isopropyl)~ 1.83 Å
C-N (benzyl)~ 1.47 Å
**Bond Angles (°) **
O-S-O~ 119.5°
C(aromatic)-S-C(isopropyl)~ 105.0°
O-S-C(aromatic)~ 107.5°
Dihedral Angles (°)
C-C-S-O~ 60.0°

Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, the HOMO would likely be localized on the electron-rich benzylamine (B48309) moiety, while the LUMO would be centered on the electron-withdrawing sulfonyl group and the phenyl ring.

Table 2: Representative FMO Properties for this compound (Illustrative Data) This table presents expected values based on computational studies of similar aromatic sulfonamides.

PropertyPredicted Value (eV)
HOMO Energy~ -6.5 eV
LUMO Energy~ -0.8 eV
HOMO-LUMO Gap (ΔE)~ 5.7 eV

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution across a molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale where red typically indicates regions of high electron density (negative potential), which are prone to attack by electrophiles, and blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles.

For this compound, an MEP map would reveal:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group, highlighting their Lewis basicity and potential for hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (NH₂) and potentially on the hydrogens of the aromatic ring adjacent to the electron-withdrawing sulfonyl group, indicating sites for nucleophilic interaction.

Neutral Regions (Green): Predominantly over the carbon framework of the phenyl and isopropyl groups.

This analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reagents.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the energy of each resulting conformer. This process identifies the most stable (lowest energy) conformations and the energy barriers for rotation between them.

For this compound, the key rotations would be around the C(phenyl)-S bond and the C(phenyl)-C(benzyl) bond. The analysis would likely show that steric hindrance between the bulky isopropylsulfonyl group and the benzylamine moiety plays a significant role in determining the preferred conformation. The global minimum energy conformation would be the one that best balances steric repulsion and favorable electronic interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound, typically in an explicit water solvent model, would reveal how the molecule moves and flexes at a given temperature. Key findings would include the stability of intramolecular hydrogen bonds and the formation and lifetime of intermolecular hydrogen bonds between the sulfonyl oxygens or amine group and surrounding water molecules. Such simulations are crucial for understanding how the solvent influences the molecule's conformational preferences and its availability for biological interactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for verifying experimental results and assigning spectral features.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. These predicted values are typically correlated with experimental spectra to confirm structural assignments. For this compound, calculations would predict the chemical shifts for the aromatic protons, the benzylic CH₂ protons, the amine NH₂ protons, and the isopropyl CH and CH₃ protons. Discrepancies between calculated (in vacuo) and experimental (in solvent) shifts can often be explained by solvent effects.

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data) This table presents expected values based on data for benzylamine and related sulfonamides.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH (ortho to CH₂NH₂)~ 7.30~ 129.0
Aromatic CH (ortho to SO₂)~ 7.85~ 128.0
Benzylic CH₂~ 4.00~ 45.0
Amine NH₂~ 1.80-
Isopropyl CH~ 3.30~ 55.0
Isopropyl CH₃~ 1.25~ 16.0

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other theoretical approximations, improving agreement with experimental data. Potential Energy Distribution (PED) analysis is then used to assign each calculated vibrational mode to specific functional group motions, such as stretching, bending, or rocking. For the title compound, this would allow for the unambiguous assignment of characteristic peaks, including the symmetric and asymmetric stretches of the SO₂ group, the N-H stretches of the amine, and various C-H and C-C vibrations of the aromatic and aliphatic parts.

Table 4: Representative Predicted Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Data) This table presents expected values based on experimental and computational data for similar aromatic sulfonamides.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
Asymmetric Stretchingνas(SO₂)~ 1320
Symmetric Stretchingνs(SO₂)~ 1150
N-H Stretchingν(NH₂)~ 3400, 3320
C-H Aromatic Stretchingν(C-H)ar~ 3100 - 3000
C-H Aliphatic Stretchingν(C-H)ali~ 2980 - 2880
N-H Bending (Scissoring)δ(NH₂)~ 1620
C=C Aromatic Stretchingν(C=C)~ 1595, 1490

In Silico Modeling of Molecular Interactions with Model Systems (e.g., hydrogen bonding, π-stacking)

The non-covalent interactions of this compound are critical in understanding its molecular recognition, crystal packing, and potential interactions within a biological system. Due to the absence of direct experimental or extensive computational studies on this specific molecule, its interaction profile is elucidated here through the analysis of analogous model systems using established computational and theoretical chemistry principles. The primary interactions of interest are hydrogen bonding, facilitated by the primary amine group, and π-stacking, involving the substituted aromatic ring.

Hydrogen Bonding:

The benzylamine moiety of this compound is capable of participating in significant hydrogen bonding. The primary amine (-NH₂) group can act as both a hydrogen bond donor, through its two hydrogen atoms, and a hydrogen bond acceptor, via the lone pair of electrons on the nitrogen atom. This dual capacity allows for the formation of extensive hydrogen bond networks.

Computational studies on simple primary amines reveal the fundamental nature of these interactions. In primary and secondary amines, the N-H bonds are polarized, rendering the hydrogen atoms partially positive and thus effective hydrogen bond donors. quora.com The nitrogen atom, with its lone pair, serves as a hydrogen bond acceptor. quora.com This leads to intermolecular association, which is a key factor in the physical properties of these compounds. quora.com

The strength of these hydrogen bonds can be estimated using quantum chemical calculations. For instance, studies on the association of primary amines with molecules like water or alcohols show well-defined hydrogen bonds. chemrxiv.org The interaction between an amine and a hydrogen bond acceptor can be quantified by its interaction energy. While specific data for this compound is not available, we can infer the likely characteristics from model systems. The table below presents typical hydrogen bond energies and geometries for primary amine interactions derived from computational studies on analogous systems.

Interaction Type Model System Interaction Energy (kcal/mol) H-Bond Length (Å) **H-Bond Angle (°) **
N-H···OMethylamine - Water-5.81.95170
N-H···NMethylamine Dimer-3.52.20165
O-H···NWater - Methylamine-7.21.80175

Note: The data in this table is illustrative and based on computational studies of simple amine model systems to approximate the interactions of this compound. Actual values for the target molecule may vary.

In the context of this compound, the amine group can form hydrogen bonds with other molecules of itself, leading to dimerization or larger aggregates in the solid state or concentrated solutions. It can also readily interact with solvent molecules or functional groups in a larger molecular environment. Furthermore, intramolecular N-H···π hydrogen bonds have been observed in benzylamine, where the amino group interacts with the π-cloud of the aromatic ring. researchgate.net

π-Stacking Interactions:

The substituted phenyl ring of this compound is a key participant in π-stacking interactions. These non-covalent interactions are crucial for the stabilization of molecular assemblies and play a significant role in the structure of materials and biological systems. The nature and strength of π-stacking are highly dependent on the substituents attached to the aromatic ring. comporgchem.comnih.gov

The traditional view posits that electron-withdrawing groups enhance π-stacking by reducing the electron density of the π-system, thereby decreasing electrostatic repulsion between the rings. acs.org Conversely, electron-donating groups are thought to weaken these interactions. acs.org The propane-2-sulfonyl group [(CH₃)₂CHSO₂-] is generally considered to be electron-withdrawing. Therefore, it is expected to influence the π-stacking ability of the benzene (B151609) ring in this compound.

However, more recent and detailed computational studies have shown that the effect of substituents on π-stacking is more complex. comporgchem.comacs.org Direct electrostatic and dispersion interactions between the substituent itself and the opposing aromatic ring play a crucial role, sometimes overriding the effect of π-system polarization. comporgchem.comacs.orgacs.org Studies on substituted benzene dimers have demonstrated that nearly all substituents, regardless of their electronic nature, tend to increase the binding energy compared to an unsubstituted benzene dimer. acs.org

The geometry of the π-stacking interaction is also critical, with common arrangements being sandwich, T-shaped, and parallel-displaced. youtube.com The presence of the bulky propane-2-sulfonyl group and the benzylamine moiety will sterically influence the preferred orientation of stacking.

To quantify these interactions, computational models are employed to calculate the binding energies of substituted benzene dimers. Below is a representative table of interaction energies for different substituted benzene dimers, which helps to contextualize the potential π-stacking strength of this compound.

Dimer Configuration Substituent (X) Model System Interaction Energy (kcal/mol)
Sandwich-HBenzene Dimer-1.8
Sandwich-CH₃ (EDG)Toluene Dimer-2.2
Sandwich-CN (EWG)Benzonitrile Dimer-3.0
Sandwich-SO₂CH₃ (EWG)Phenyl Methyl Sulfone Dimer (estimated)-3.2 to -3.8

Note: This table presents illustrative interaction energies from computational studies on model benzene derivative dimers to frame the potential interactions of this compound. EDG = Electron Donating Group; EWG = Electron Withdrawing Group. The value for the phenyl methyl sulfone dimer is an estimation based on the known effects of sulfonyl groups.

The electron-withdrawing nature of the sulfonyl group is expected to enhance the π-stacking interaction energy of the aromatic ring in this compound compared to unsubstituted benzene. sdu.dk This is due to favorable electrostatic interactions between the electron-poor ring and an interacting π-system. sdu.dk The combination of hydrogen bonding and enhanced π-stacking makes this compound a molecule with a rich and complex landscape of non-covalent interactions that are fundamental to its chemical behavior.

Reactivity and Functionalization Studies of 4 Propane 2 Sulfonyl Benzylamine

Reactions at the Amine Functionality

The primary amine group in 4-(propane-2-sulfonyl)-benzylamine is a versatile functional handle for a variety of synthetic transformations. Its nucleophilic character allows it to readily participate in reactions such as acylation, sulfonylation, alkylation, arylation, and condensation.

The primary amine of this compound readily undergoes acylation with acylating agents like acid chlorides, anhydrides, or activated esters to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These reactions are typically conducted in the presence of a base to neutralize the acidic byproduct. The formation of sulfonamides is a common transformation for primary and secondary amines. For aromatic amines, strongly basic conditions can sometimes lead to double sulfonylation.

Catalysts can be employed to facilitate these transformations. For instance, indium and ytterbium(III) trifluoromethanesulfonate have been shown to catalyze the sulfonylation of amines and alcohols, respectively. The derivatization of amines with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, is a well-established method for analysis and synthesis, often requiring a catalyst to proceed efficiently and avoid degradation of the starting material mdpi.com.

Reaction TypeReagent ClassProductTypical Conditions
Acylation Acyl Chloride (R-COCl)N-Acyl-4-(propane-2-sulfonyl)-benzylamineAprotic solvent, base (e.g., triethylamine (B128534), pyridine)
Acylation Carboxylic Anhydride (B1165640) ((RCO)₂O)N-Acyl-4-(propane-2-sulfonyl)-benzylamineAprotic solvent, base or neat
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)N-Sulfonyl-4-(propane-2-sulfonyl)-benzylamineAprotic solvent, base (e.g., triethylamine, pyridine)

The nitrogen atom of this compound can be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation.

Alkylation can be achieved through several methods. Direct alkylation with alkyl halides (e.g., alkyl iodides or bromides) can introduce one or two alkyl groups to the nitrogen atom. Another powerful method is reductive amination, which involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this purpose include sodium borohydride (B1222165) and sodium cyanoborohydride redalyc.org. The reverse process, where 4-(propane-2-sulfonyl)benzaldehyde (B6231277) would be reacted with a secondary amine, is also a viable route to tertiary amines .

N-Arylation , the formation of a bond between the amine nitrogen and an aromatic ring, is typically accomplished using transition-metal-catalyzed cross-coupling reactions. Ligand-free copper-catalyzed methods have been developed for the N-arylation of benzylamine (B48309) with various aryl halides researchgate.net. Another modern approach involves the use of o-silylaryl triflates in the presence of a fluoride source like cesium fluoride, which generates a reactive benzyne intermediate for a transition-metal-free arylation nih.gov. These methods allow for the synthesis of a wide range of N-aryl benzylamine derivatives.

Reaction TypeReagent ClassProduct ClassTypical Catalysts/Conditions
N-Alkylation Alkyl Halide (R-X)Secondary or Tertiary AmineBase, polar solvent
Reductive Amination Aldehyde (R-CHO) or Ketone (R₂C=O)Secondary or Tertiary AmineReducing agent (e.g., NaBH₄, H₂ with catalyst)
N-Arylation Aryl Halide (Ar-X)N-Aryl BenzylamineCopper(I) salt (e.g., CuI) researchgate.net
N-Arylation o-Silylaryl TriflateN-Aryl BenzylamineCsF, transition-metal-free nih.gov

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically reversible and often requires the removal of water to drive the reaction to completion. The resulting imines are versatile intermediates in organic synthesis. For instance, N-sulfonyl imines, a related class of compounds, are used as electrophiles in various organic transformations acs.org.

Furthermore, the benzylamine moiety can serve as a building block for the synthesis of nitrogen-containing heterocyles. Depending on the reaction partner, a variety of heterocyclic systems can be constructed through condensation followed by intramolecular cyclization or through multicomponent reactions.

Transformations Involving the Sulfonyl Group

The sulfonyl group is known for its high stability and is generally unreactive towards many common reagents wikipedia.org. It is strongly electron-withdrawing and relatively resistant to both oxidation and reduction wikipedia.orgwikipedia.org. However, under specific and often harsh conditions, it can undergo transformations such as cleavage or derivatization.

The cleavage of the carbon-sulfur bonds in an alkyl aryl sulfone like this compound is known as desulfonylation. These reactions are typically reductive in nature wikipedia.orgwikipedia.org.

Reductive desulfonylation results in the replacement of the entire sulfonyl group with a hydrogen atom. This transformation can be accomplished with various reducing agents, including active metals like sodium or aluminum amalgam, or with samarium(II) iodide wikipedia.org. Mechanistic studies suggest that these reactions proceed through a single electron transfer to the sulfone, leading to fragmentation into a sulfinate anion and a carbon-centered radical. The more stable radical is preferentially formed, which in this case would be the benzyl (B1604629) radical, leading to cleavage of the C(benzyl)-S bond wikipedia.org. More recently, transition-metal-catalyzed methods have been developed. For example, nickel-catalyzed reductive cross-electrophile coupling allows for the desulfonylative arylation of alkyl sulfones with aryl bromides, forming a new carbon-carbon bond in place of the carbon-sulfur bond chemrxiv.org.

Reaction TypeReagent/Catalyst SystemOutcomeReference
Reductive Desulfonylation Sodium amalgam (Na/Hg)C-S bond cleavage, replacement by H wikipedia.org
Reductive Desulfonylation Samarium(II) iodide (SmI₂)C-S bond cleavage, replacement by H wikipedia.org
Reductive Desulfonylation Magnesium in alcoholC-S bond cleavage, replacement by H wikipedia.org
Reductive Cross-Coupling Ni catalyst, Aryl Bromide, Zn reductantC-S bond cleavage, replacement by Aryl group chemrxiv.org

Direct conversion of the highly oxidized and stable sulfonyl group into other sulfur-containing functionalities is challenging. The most common transformations involving this part of a molecule are synthetic routes to the sulfone, such as the oxidation of corresponding sulfides and sulfoxides wikipedia.orgresearchgate.netorganic-chemistry.org.

However, methods for the reduction of sulfones back to sulfoxides have been reported. One such method involves the activation of the sulfone by conversion to an (aryloxy)sulfoxonium salt intermediate, which is then susceptible to reduction by a hydride reagent acs.org. This represents a rare example of derivatizing the sulfonyl group to a lower oxidation state sulfur functionality. The development of general methods for the derivatization of the sulfone group itself, rather than its complete removal, remains an area of synthetic challenge.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to substitution by both electrophiles and nucleophiles, with the regiochemical outcome being determined by the powerful and opposing directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The susceptibility of the benzene ring to attack by electrophiles is significantly reduced due to the presence of the potent electron-withdrawing isopropylsulfonyl group (-SO₂CH(CH₃)₂). Sulfonyl groups are strong deactivating groups and are known to be meta-directors in electrophilic aromatic substitution reactions. wikipedia.orgbyjus.com Conversely, the aminomethyl group (-CH₂NH₂) is generally considered a weak activating group and an ortho, para-director due to the electron-donating nature of the alkyl chain.

However, the reaction conditions for many electrophilic substitutions, such as nitration (using a mixture of nitric and sulfuric acid), are strongly acidic. masterorganicchemistry.com Under these conditions, the basic amine functionality of the benzylamine is protonated to form the corresponding ammonium ion (-CH₂NH₃⁺). This protonated group acts as a strong deactivating, meta-directing substituent.

Consequently, the benzene ring in this compound is severely deactivated towards electrophilic attack. The two deactivating groups (sulfonyl and protonated aminomethyl) work in concert to reduce the ring's nucleophilicity. The directing effects are competitive: the sulfonyl group directs meta to its own position (C2 and C6), while the protonated aminomethyl group also directs meta to its position (C3 and C5). The substitution is therefore predicted to occur at the positions meta to both groups, which are C3 and C5 (equivalent to C5). However, substitution is most likely to occur at the position that is ortho to the aminomethyl group and meta to the sulfonyl group (positions C3 and C5).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is based on established principles of directing effects in EAS and is predictive in nature.

Electrophilic Reaction Reagents Predicted Major Product(s) Rationale
Nitration HNO₃, H₂SO₄ 4-(Aminomethyl)-2-nitro-1-(propane-2-sulfonyl)benzene Under acidic conditions, the -CH₂NH₃⁺ group is a meta-director, and the -SO₂R group is a meta-director. The position ortho to the aminomethyl and meta to the sulfonyl group is favored.
Bromination Br₂, FeBr₃ 4-(Aminomethyl)-2-bromo-1-(propane-2-sulfonyl)benzene The Lewis acid catalyst complexes with the amine, creating a deactivating, meta-directing group. The sulfonyl group is also meta-directing.

Nucleophilic Aromatic Substitution (SₙAr)

For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient and possess a good leaving group. The powerful electron-withdrawing nature of the isopropylsulfonyl group significantly activates the benzene ring for nucleophilic attack. nih.gov This activation is most pronounced at the ortho and para positions relative to the sulfonyl group.

Therefore, a derivative such as 2-halo-4-(propane-2-sulfonyl)-benzylamine would be an excellent substrate for SₙAr reactions. The sulfonyl group at C1 and the leaving group (e.g., F, Cl) at C2 would render the C2 position highly electrophilic. A nucleophile would readily attack this position, displacing the halide. The reaction proceeds through a stabilized Meisenheimer complex, with the negative charge delocalized onto the sulfonyl group. nih.gov

Catalyzed Cross-Coupling Reactions for Further Functionalization

Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. To utilize these methods for the further functionalization of this compound, a halogenated derivative is typically required as a starting material, for example, 2-bromo-4-(propane-2-sulfonyl)-benzylamine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. rsc.orgnih.govmdpi.comnih.gov A substrate like 2-bromo-4-(propane-2-sulfonyl)-benzylamine could be coupled with various aryl or vinyl boronic acids or their esters to introduce new carbon-based substituents at the C2 position. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. The high functional group tolerance of the Suzuki-Miyaura coupling makes it compatible with both the sulfonyl and the (potentially protected) amine groups.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing substituted anilines and related compounds. Starting from 2-bromo-4-(propane-2-sulfonyl)-benzylamine, this method could be employed to introduce a wide variety of primary or secondary amines at the C2 position. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.

Table 2: Representative Catalyzed Cross-Coupling Reactions for Functionalization of a Halogenated Precursor This table illustrates potential functionalizations of 2-bromo-4-(propane-2-sulfonyl)-benzylamine based on established cross-coupling methodologies.

Reaction Type Coupling Partner Catalyst System (Example) Base (Example) Product
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 2-Phenyl-4-(propane-2-sulfonyl)-benzylamine
Suzuki-Miyaura 4-Vinylphenylboronic acid PdCl₂(dppf) Cs₂CO₃ 2-(4-Vinylphenyl)-4-(propane-2-sulfonyl)-benzylamine
Buchwald-Hartwig Morpholine Pd₂(dba)₃, Xantphos NaOt-Bu 4-(Morpholin-4-yl)-4-(propane-2-sulfonyl)-benzylamine
Buchwald-Hartwig Aniline Pd(OAc)₂, BINAP K₃PO₄ N¹-Phenyl-4-(propane-2-sulfonyl)-benzene-1,2-diamine derivative

Exploration of Unique Reactivity Profile Due to Combined Functional Groups

The presence of both a nucleophilic amine and an electron-withdrawing sulfonyl group on the same aromatic scaffold can lead to unique reactivity, particularly in intramolecular cyclization reactions for the synthesis of heterocycles. ibmmpeptide.comnih.govbeilstein-journals.org While direct examples involving this compound are scarce, analogies can be drawn from similar systems.

For instance, intramolecular reactions involving ortho-substituted benzylamines are known to produce heterocyclic systems. A relevant example is the transition-metal-free intramolecular redox cyclization of 2-nitrobenzylamine derivatives to form cinnolines. rsc.org In this type of transformation, the two adjacent functional groups interact to build a new ring system.

A hypothetical pathway for this compound could involve its conversion into a derivative where the aminomethyl group can react with a substituent introduced at the C3 position. For example, if an acyl group were introduced at the C3 position (via a multi-step synthesis), a subsequent intramolecular condensation between the amine and the carbonyl group could lead to the formation of a nitrogen-containing heterocyclic ring fused to the benzene core. The sulfonyl group would remain as a key substituent on the newly formed bicyclic system, influencing its electronic properties and potential biological activity. This approach highlights how the strategic placement of reactive groups can be used to construct complex molecular architectures.

Applications of 4 Propane 2 Sulfonyl Benzylamine in Advanced Chemical Synthesis and Materials Research

Role as a Synthetic Building Block for Complex Organic Molecules

The structural features of 4-(propane-2-sulfonyl)-benzylamine, namely the reactive primary amine and the substituted benzene (B151609) ring, render it an important starting material or intermediate in multi-step organic syntheses. The amine group provides a site for N-alkylation, acylation, and condensation reactions, while the sulfonyl-substituted aromatic ring influences the reactivity and properties of the resulting molecules.

Nitrogen-containing heterocycles are core scaffolds in a vast number of pharmaceuticals and functional materials. This compound serves as a key precursor for introducing a specific substituted benzyl (B1604629) motif into these cyclic systems.

Piperazines: The piperazine (B1678402) ring is a ubiquitous feature in drug discovery. ambeed.com Syntheses of N-substituted piperazines can be achieved through several methods where this compound could be a critical reagent. For instance, in a Buchwald-Hartwig or Ullmann-type coupling, the amine could be reacted with a suitably functionalized bis(2-haloethyl)amine to form the piperazine ring. Alternatively, it can undergo reductive amination with a piperazine-derived aldehyde or ketone. A more direct approach involves the nucleophilic substitution reaction between this compound and a compound already containing a piperazine ring with a leaving group, a common strategy in the synthesis of complex drug candidates. nih.gov The incorporation of the 4-(propane-2-sulfonyl)phenylmethyl group can be crucial for modulating the pharmacological activity of the final piperazine-containing molecule.

Azepanes: The seven-membered azepane ring is a key structural component in several biologically active compounds, including the anti-diabetic drug Tolazamide and the antihistamine Azelastine. lifechemicals.com The synthesis of substituted azepanes often relies on ring-closing or ring-expansion strategies from functionalized precursors. this compound can be used to construct N-substituted azepanes by reacting it with a 1,6-dihalogenated alkane or its equivalent, leading to the formation of the seven-membered ring through intramolecular cyclization. The conformational flexibility of the azepane ring is often critical for its biological activity, and the bulky 4-(propane-2-sulfonyl)benzyl substituent can play a significant role in influencing this conformation. lifechemicals.com

Quinolines: Quinolines are a class of bicyclic heterocycles with a wide array of biological activities. While not typically incorporated directly into the quinoline (B57606) core, benzylamine (B48309) derivatives can act as catalysts or reactants in their synthesis. For example, benzylamine can function as a nucleophilic catalyst in the on-water synthesis of 2-substituted quinolines from 2-aminochalcones. The amine facilitates the reaction through conjugate addition and subsequent condensation steps. By using this compound, chemists can explore the electronic and steric effects of the sulfonyl group on the efficiency and outcome of such catalytic cycles.

HeterocycleSynthetic Strategy Involving this compound Moiety
Piperazine Nucleophilic substitution, Buchwald-Hartwig coupling, Reductive amination
Azepane Cyclization with 1,6-dielectrophiles, Ring-expansion reactions
Quinoline Use as a nucleophilic catalyst in condensation reactions

Asymmetric synthesis is fundamental to modern medicinal chemistry, as the chirality of a molecule often dictates its pharmacological effect. The amine and sulfonyl functionalities in this compound provide handles for its use in creating optically active compounds.

Chiral sulfonamides, which are structurally related to the target compound, are recognized as important building blocks and catalysts in asymmetric synthesis. nih.gov The synthesis of chiral amines can be achieved with high stereocontrol using sulfinamide-based chiral auxiliaries, such as the Ellman auxiliary (tert-butanesulfinamide). nih.gov In a typical sequence, the chiral sulfinamide is condensed with an aldehyde or ketone to form a chiral N-sulfinylimine. Diastereoselective addition of a nucleophile to this imine, followed by removal of the sulfinyl group, yields a chiral primary amine. nih.gov A similar strategy could be employed starting from 4-(propane-2-sulfonyl)benzaldehyde (B6231277) to produce chiral amines bearing the desired sulfonylbenzyl group.

Conversely, this compound itself can be resolved into its enantiomers or used as a racemic mixture to react with chiral sulfonyl chlorides, leading to the formation of diastereomeric sulfonamides that can potentially be separated. nih.gov This makes it a valuable intermediate for building complex chiral molecules where the 4-(propane-2-sulfonyl)benzyl moiety is a key pharmacophoric element.

Utilization in Ligand Design for Catalysis

The development of efficient and selective catalysts is a cornerstone of green chemistry and industrial synthesis. The structure of this compound is well-suited for its incorporation into ligands for metal-catalyzed reactions. The nitrogen atom of the amine can act as a Lewis basic site to coordinate with a metal center. Furthermore, the amine can be readily functionalized to create multidentate ligands.

For example, reaction with chiral epoxides or other bifunctional molecules can lead to the formation of chiral amino alcohol or diamine ligands. The sulfonyl group, while generally considered weakly coordinating, can influence the electronic properties of the ligand-metal complex through its strong electron-withdrawing nature. This can tune the reactivity and selectivity of the catalyst. The steric bulk of the isopropylsulfonyl group can also create a specific chiral pocket around the metal center, which is crucial for achieving high enantioselectivity in asymmetric catalysis. Chiral sulfonamides derived from compounds like this compound are valuable scaffolds in the design of catalysts for various organic transformations. nih.gov

Application in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The principles of molecular recognition and self-assembly are used to construct large, ordered structures from simpler molecular components. This compound possesses key features that make it an interesting candidate for self-assembly studies.

The primary amine group (–NH₂) is a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group (–SO₂–) are effective hydrogen bond acceptors. This donor-acceptor capability allows the molecule to form predictable hydrogen bonding networks, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. Furthermore, the benzene ring can participate in π-π stacking interactions, which can further stabilize the self-assembled structures. The interplay between hydrogen bonding and π-π stacking, guided by the specific geometry of the molecule, could lead to the formation of novel supramolecular polymers or discrete assemblies.

Potential as a Chemical Probe in Mechanistic Organic Chemistry

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and application. Chemical probes are molecules designed to study these mechanisms by providing insight into reaction intermediates, transition states, and the electronic or steric factors that govern the reaction pathway.

This compound has the potential to be used as such a probe. The isopropylsulfonyl group is a strong electron-withdrawing group, which significantly lowers the electron density on the aromatic ring and influences the pKa of the benzylic protons and the amine group. By comparing the reactivity of this compound with that of unsubstituted benzylamine or benzylamines with electron-donating groups, chemists can systematically probe the electronic requirements of a reaction. The steric bulk of the isopropyl group, compared to a methylsulfonyl or a simple sulfonyl group, can also be used to investigate the influence of steric hindrance on reaction rates and selectivities. For example, its use as a nucleophile or as a ligand in a catalytic reaction could help elucidate the steric tolerance of the active site.

Advanced Analytical Method Development for Research Purity and Characterization

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is the cornerstone for the separation and purification of chemical compounds. For a molecule like 4-(Propane-2-sulfonyl)-benzylamine, which contains both a polar primary amine and a sulfonyl group, specific chromatographic techniques are required for effective analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. srce.hr

Method Parameters: A typical RP-HPLC method would utilize a C8 or C18 column to separate the compound from its non-polar and polar impurities. srce.hrwu.ac.th A gradient elution program is often necessary to achieve optimal separation, starting with a higher percentage of aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. researchgate.net This ensures that early-eluting polar impurities and late-eluting non-polar byproducts are effectively resolved from the main compound peak.

Advanced Detection: While a standard UV detector set at a wavelength where the benzene (B151609) ring shows strong absorbance (e.g., 220-270 nm) is common, advanced detectors provide more comprehensive data. srce.hr

Photo-Diode Array (PDA) Detection: A PDA detector can capture the entire UV-Vis spectrum for the eluting peak, which helps in confirming peak identity and assessing its spectral homogeneity, thus ensuring the peak is not composed of co-eluting impurities. wu.ac.thwu.ac.th

Mass Spectrometry (LC-MS) Detection: Coupling HPLC with a mass spectrometer provides unequivocal identification of the compound based on its mass-to-charge ratio (m/z). This is invaluable for identifying unknown impurities and degradation products by analyzing their molecular weights and fragmentation patterns.

Table 1: Illustrative RP-HPLC-PDA Method Parameters for Purity Analysis

ParameterValue/ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Program 5% B to 95% B over 20 minEnsures elution of compounds with a wide range of polarities. researchgate.net
Flow Rate 1.0 mL/minStandard flow rate for analytical columns. wu.ac.th
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry. srce.hr
Injection Volume 5 µLStandard volume for analytical HPLC. wu.ac.th
PDA Wavelength 200-400 nm (Monitoring at 254 nm)Allows for peak purity assessment and quantification. mdpi.com

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability caused by the polar amine and sulfonyl functional groups. sigmaaldrich.com However, GC-MS is an exceptionally powerful technique for identifying and quantifying volatile and semi-volatile byproducts that may be present from the synthesis process. unmul.ac.id

Potential volatile impurities in the synthesis of this compound could include:

Residual solvents (e.g., THF, Toluene, Ethanol).

Unreacted starting materials, such as 1-bromo-4-(propane-2-sulfonyl)benzene. epa.gov

Volatile byproducts from side reactions.

The GC-MS method involves injecting a solution of the compound into a heated inlet, which volatilizes the impurities. These are then separated on a capillary column and detected by a mass spectrometer, allowing for sensitive and specific identification. nih.gov

Novel Derivatization Strategies for Enhanced Detection and Analysis in Research

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. jfda-online.com For this compound, derivatization can overcome challenges associated with its polarity and enhance detection sensitivity. sigmaaldrich.com

The primary target for derivatization on this molecule is the benzylamine (B48309) functional group. scientificlabs.ie Strategies include:

Silylation or Acylation for GC-MS: The primary amine can be reacted with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comgcms.cz This reaction replaces the active hydrogen on the amine with a non-polar group, increasing the compound's volatility and thermal stability, making it amenable to GC-MS analysis. jfda-online.com

Fluorescence Derivatization for HPLC: For trace-level quantification, the amine can be tagged with a fluorescent group. Reagents such as fluorescamine (B152294) or dansyl chloride react with primary amines to yield highly fluorescent derivatives. nih.govnih.gov This allows for the use of a highly sensitive HPLC with Fluorescence Detection (HPLC-FLD), capable of detecting the compound at much lower concentrations than UV detection. nih.gov

Table 2: Derivatization Strategies for this compound

Derivatizing AgentTarget GroupAnalytical TechniqueAdvantage
BSTFA Primary AmineGC-MSIncreases volatility and thermal stability. sigmaaldrich.com
TFAA Primary AmineGC-MSCreates stable, volatile fluoroacyl derivative. gcms.cz
Fluorescamine Primary AmineHPLC-FLDForms highly fluorescent product for trace analysis. nih.govnih.gov
Dansyl Chloride Primary AmineHPLC-FLD / LC-MSProvides fluorescence and a mass shift for MS detection.

Quantitative Analytical Techniques for Reaction Monitoring and Yield Determination

Accurate quantification is essential for monitoring the progress of a chemical reaction and determining the final yield. mdpi.com For the synthesis of this compound, HPLC is the preferred quantitative tool. wu.ac.th

Reaction Monitoring: To monitor the synthesis, small aliquots can be taken from the reaction mixture at different time intervals. These samples are then analyzed by a rapid HPLC method. By plotting the peak area of the starting materials and the this compound product over time, the reaction kinetics can be understood, and the optimal reaction endpoint can be determined.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 4-(Propane-2-sulfonyl)-benzylamine is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for rapid library synthesis.

Flow chemistry, where reactants are continuously pumped through a network of reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to higher yields and purities, as well as the ability to safely handle hazardous reagents and intermediates. mdpi.comresearchgate.net For the synthesis of sulfonamides, flow chemistry has been shown to be an eco-friendly and efficient method, minimizing waste and allowing for easier scalability. acs.org The principles of automated flow-through synthesis have been successfully applied to create libraries of secondary sulfonamides with high purity, demonstrating the potential for rapid analogue generation for structure-activity relationship studies. nih.gov

The integration of automated platforms with flow reactors can further accelerate the discovery process. mdpi.com These systems can autonomously perform multi-step syntheses, purifications, and analyses, enabling high-throughput screening of reaction conditions and the generation of diverse compound libraries. nih.gov For this compound, this could translate to the rapid and efficient production of derivatives with varied substituents on the benzyl (B1604629) or sulfonyl moieties, facilitating the exploration of its biological activity.

Table 1: Comparison of Batch vs. Flow Synthesis for Sulfonylated Compounds

FeatureBatch SynthesisFlow Synthesis
Scalability Often challengingGenerally more straightforward
Safety Handling of exothermic reactions can be hazardousImproved heat and mass transfer enhance safety mdpi.comresearchgate.net
Reaction Control Less precise control over parametersPrecise control over temperature, pressure, and time mdpi.com
Reproducibility Can be variable between batchesHigh reproducibility
Throughput Lower for library synthesisHigh-throughput capabilities nih.gov

Exploration of Bio-Inspired Synthetic Routes

Nature provides a vast blueprint for the synthesis of complex molecules through enzymatic catalysis. The exploration of bio-inspired synthetic routes offers a green and highly selective alternative to traditional chemical methods. For benzylamine (B48309) and its derivatives, biocatalytic approaches are gaining significant traction.

Researchers have successfully engineered artificial enzyme cascades in microorganisms like E. coli to produce benzylamine from renewable feedstocks such as L-phenylalanine and even glucose. nih.gov These biocatalytic retrosynthesis approaches involve designing multi-step enzymatic pathways to transform simple starting materials into valuable chemical building blocks. nih.gov Furthermore, transaminases, a class of enzymes that catalyze the transfer of an amino group, have been engineered for the synthesis of a broad range of benzylamine derivatives with high efficiency and stereoselectivity. researchgate.net

The application of these principles to the synthesis of this compound could involve a chemoenzymatic strategy. This might entail the enzymatic production of a key benzylamine intermediate, followed by a chemical step to introduce the propane-2-sulfonyl group. Alternatively, directed evolution and protein engineering could be employed to develop novel enzymes capable of directly utilizing a sulfonylated precursor or even catalyzing the sulfonation of benzylamine itself. Such bio-inspired routes would not only be more sustainable but could also provide access to chiral analogues of this compound with high enantiomeric purity, which is often crucial for therapeutic activity.

Investigations into Non-Covalent Interactions and Crystal Engineering

The solid-state properties of a pharmaceutical compound, such as its solubility, stability, and bioavailability, are governed by the intricate network of non-covalent interactions within its crystal lattice. Understanding and controlling these interactions is the domain of crystal engineering, a field of growing importance in drug development.

For this compound, the sulfonyl group and the benzylamine moiety provide sites for a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions. nih.govrsc.orgacs.org The oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors, while the N-H bonds of the benzylamine can act as hydrogen bond donors. nih.govyoutube.com The aromatic ring of the benzyl group can participate in π-stacking and interactions with various functional groups. rsc.org

A detailed analysis of the crystal structure of this compound, potentially aided by techniques like Hirshfeld surface analysis, can provide a comprehensive picture of these interactions. nih.gov This understanding can then be used to design and synthesize different polymorphic forms or co-crystals with improved physicochemical properties. hhu.de For instance, by introducing specific functional groups into the molecule or by co-crystallizing it with other molecules (co-formers), it may be possible to modulate its crystal packing and, consequently, its therapeutic performance. The study of non-covalent interactions is fundamental to rationally designing solid forms of this compound with optimized properties. nih.gov

Advancements in Computational Prediction and Machine Learning for Compound Design and Reactivity

Computational chemistry and machine learning are revolutionizing the field of drug discovery by enabling the rapid prediction of molecular properties and the design of novel compounds with desired activities. researchgate.netnih.gov These in silico tools can significantly reduce the time and cost associated with experimental research. nih.gov

For this compound, computational methods can be employed at various stages of research. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide insights into its electronic structure, reactivity, and the stability of different conformations. researchgate.net This information is crucial for understanding its mechanism of action and for predicting its behavior in different chemical environments.

Machine learning (ML) and deep learning models, trained on large datasets of chemical information, are becoming increasingly powerful in predicting a wide range of properties, from physicochemical characteristics to biological activities and potential toxicities. nih.govnih.govnih.gov For instance, ML models can be developed to predict the reactivity of sulfonyl-containing compounds or the binding affinity of benzylamine derivatives to a specific biological target. nih.govnumberanalytics.com These models can then be used to virtually screen large libraries of potential analogues of this compound, identifying the most promising candidates for synthesis and experimental testing. acs.orgresearchgate.net

Furthermore, generative models in deep learning can be used for de novo drug design, creating entirely new molecular structures that are optimized for a specific set of properties. acs.org By combining these computational approaches, researchers can accelerate the design-build-test-learn cycle, leading to the more rapid development of new and improved therapeutic agents based on the this compound scaffold. nih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(Propane-2-sulfonyl)-benzylamine, and how does reaction optimization impact yield?

  • Methodology : The compound can be synthesized via sulfonylation of benzylamine derivatives using propane-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts). Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 amine-to-sulfonyl chloride), temperature control (0–5°C to minimize side reactions), and solvent selection (dichloromethane or THF for solubility). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., DFT calculations) to verify sulfonyl and benzylamine group positions. For example, the sulfonyl group deshields adjacent aromatic protons, shifting signals downfield .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 243.08 (C10_{10}H14_{14}NO2_{2}S+^+) .
  • FT-IR : Look for S=O stretching vibrations near 1350–1300 cm1^{-1} and 1160–1120 cm1^{-1} .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Methodology :

  • Stability : Store at 2–8°C under inert atmosphere (argon) to prevent sulfonyl group hydrolysis.
  • Solubility : Test in polar aprotic solvents (DMF, DMSO) for reaction compatibility; aqueous solubility is likely low (logP ≈ 2.5 predicted via computational tools like MarvinSketch) .
  • Melting Point : Determine via differential scanning calorimetry (DSC); analogs like 4-(hexadecylamino)benzylamine melt at 100–108°C .

Advanced Research Questions

Q. How do electronic effects of the sulfonyl group influence reactivity in cross-coupling reactions?

  • Methodology : Perform comparative studies using Suzuki-Miyaura coupling with this compound as a substrate. The electron-withdrawing sulfonyl group may deactivate the aryl ring, requiring optimized Pd catalysts (e.g., Pd(OAc)2_2/SPhos) and elevated temperatures (80–100°C). Contrast yields with non-sulfonylated benzylamine derivatives to quantify electronic effects .

Q. What strategies resolve contradictions in spectral data for sulfonylated benzylamine derivatives?

  • Case Study : If 1H^1H NMR shows unexpected splitting patterns (e.g., para-substituent asymmetry), use NOESY or COSY to confirm spatial arrangements. Computational modeling (Gaussian) can simulate spectra and identify conformational isomers caused by restricted rotation around the sulfonyl-aryl bond .

Q. How can researchers design toxicity studies for this compound given limited ecotoxicological data?

  • Methodology :

  • In vitro assays : Use HepG2 cells for cytotoxicity (MTT assay) and Ames test for mutagenicity.
  • Environmental impact : Employ OECD Test Guideline 301 for biodegradability and algae growth inhibition (72-h EC50_{50}). Reference structurally similar sulfonamides (e.g., 4-sulfamoyl-L-phenylalanine) with known LD50_{50} values as benchmarks .

Q. What role does the propane-2-sulfonyl group play in modulating biological activity compared to other sulfonyl variants?

  • Methodology : Synthesize analogs with methylsulfonyl ( ) or trifluoromethanesulfonyl groups. Compare their IC50_{50} values in enzyme inhibition assays (e.g., carbonic anhydrase). Molecular docking (AutoDock Vina) can highlight steric/electronic interactions between the sulfonyl group and active-site residues .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodology :

  • Process optimization : Use flow chemistry to improve heat/mass transfer and reduce side reactions.
  • Quality control : Monitor intermediate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Scale-up challenges : Recrystallization scalability can be tested using anti-solvent addition (water to ethanol) .

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